molecular formula C10H10INO B11837526 1-Acetyl-5-iodoindoline CAS No. 61995-51-5

1-Acetyl-5-iodoindoline

Cat. No.: B11837526
CAS No.: 61995-51-5
M. Wt: 287.10 g/mol
InChI Key: ATPPCQXBZHNKFO-UHFFFAOYSA-N
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Description

1-Acetyl-5-iodoindoline is an organic compound with the molecular formula C10H10INO It is a derivative of indoline, featuring an acetyl group at the nitrogen atom and an iodine atom at the 5-position of the indoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-5-iodoindoline can be synthesized through several methods. One common approach involves the iodination of 1-acetylindoline. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 5-position of the indoline ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-5-iodoindoline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives.

    Reduction Reactions: The acetyl group can be reduced to form the corresponding amine.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted indoline derivatives.

    Oxidation Reactions: Products include indole derivatives.

    Reduction Reactions: Products include 1-amino-5-iodoindoline.

Scientific Research Applications

1-Acetyl-5-iodoindoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-acetyl-5-iodoindoline depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the acetyl group can form hydrogen bonds, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

  • 1-Acetyl-5-chloroindoline
  • 1-Acetyl-5-bromoindoline
  • 1-Acetyl-5-fluoroindoline

Comparison: 1-Acetyl-5-iodoindoline is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its chloro, bromo, and fluoro analogs. The larger size and higher polarizability of iodine can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound in various research applications.

Properties

IUPAC Name

1-(5-iodo-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INO/c1-7(13)12-5-4-8-6-9(11)2-3-10(8)12/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPPCQXBZHNKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294525
Record name 1-Acetyl-5-iodoindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61995-51-5
Record name NSC96904
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96904
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Acetyl-5-iodoindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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